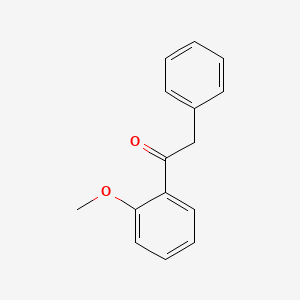

2'-Methoxy-2-phenylacetophenone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55786. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O2/c1-17-15-10-6-5-9-13(15)14(16)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVGAAXWZUZNNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50288417 | |

| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33470-10-9 | |

| Record name | MLS002667768 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-methoxyphenyl)-2-phenylethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50288417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2'-Methoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 2'-Methoxy-2-phenylacetophenone, an aromatic ketone with applications as a photoinitiator and a synthetic intermediate. Due to the limited availability of detailed experimental data for this specific compound, this document consolidates available information and presents generalized experimental protocols for the characterization of acetophenone derivatives. This guide is intended to serve as a valuable resource for professionals in research and development who are working with or exploring the applications of this and related compounds.

Introduction

This compound, also known as 1-(2-methoxyphenyl)-2-phenylethanone, is an organic compound belonging to the acetophenone class of ketones. Its structure, featuring a phenyl group and a methoxy-substituted phenyl group attached to a carbonyl moiety, makes it a subject of interest in various chemical applications. Acetophenone derivatives are known for their diverse biological activities and are utilized as building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This guide focuses on the core physicochemical characteristics of this compound.

Physicochemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that there is a discrepancy in the reported boiling points, which may be due to the different pressures at which the measurements were taken.

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₄O₂ | [3] |

| Molecular Weight | 226.27 g/mol | [3] |

| CAS Number | 33470-10-9 | [4] |

| Appearance | Liquid | [5] |

| Density | 1.1 g/cm³ | [3] |

| Boiling Point | 357.3°C at 760 mmHg202-204°C at 16 Torr | [3][6] |

| Solubility | No specific data is available for this compound. However, ketones with similar structures are generally soluble in organic solvents and slightly soluble in water. |

Experimental Protocols

Synthesis via Friedel-Crafts Acylation (General Procedure)

The synthesis of substituted acetophenones can often be achieved through a Friedel-Crafts acylation reaction. The following is a general protocol that can be adapted for the synthesis of this compound from 2-methoxyphenylacetyl chloride and benzene.

Materials:

-

2-Methoxyphenylacetyl chloride

-

Benzene (or a suitable aromatic substrate)

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the aromatic substrate (e.g., benzene) in dry dichloromethane under a nitrogen atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride to the stirred solution.

-

Add a solution of 2-methoxyphenylacetyl chloride in dry dichloromethane dropwise from the dropping funnel.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography or recrystallization to yield pure this compound.

Characterization by Spectroscopy (General Protocols)

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. The expected spectrum would show signals for the aromatic protons, the methylene protons, and the methoxy protons, with chemical shifts and coupling patterns characteristic of the this compound structure.

-

¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum on the same instrument. The spectrum should display distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, the methylene carbon, and the methoxy carbon.

3.2.2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Obtain the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer. The spectrum is expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹, as well as characteristic bands for C-H and C-O stretching and aromatic C=C bending vibrations.

3.2.3. Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).

-

Ionization: Use a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

-

Data Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, as well as fragmentation patterns that can be used to confirm the structure.

Visualizations

Generalized Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an acetophenone derivative like this compound.

Potential Applications of Acetophenone Derivatives

While specific biological activities for this compound are not well-documented, the broader class of acetophenone derivatives has shown a range of applications. The following diagram illustrates some of these potential uses.

Conclusion

This compound is a compound with established basic chemical identifiers and some physical properties. However, a comprehensive experimental dataset, including detailed spectroscopic analyses and specific biological activity, remains to be fully elucidated in publicly accessible literature. The information and generalized protocols provided in this guide aim to support researchers and professionals in their work with this and similar acetophenone derivatives. Further investigation into the specific properties and potential applications of this compound is warranted to fully understand its scientific and industrial value.

References

- 1. Acetophenone derivatives from a freshwater fungal isolate of recently described Lindgomyces madisonensis (G416) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. 33470-10-9|this compound|BLD Pharm [bldpharm.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. This compound | 33470-10-9 [amp.chemicalbook.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2'-Methoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2'-Methoxy-2-phenylacetophenone, also known as 1-(2-methoxyphenyl)-2-phenylethanone, is an aromatic ketone. Its structure, featuring a methoxy-substituted phenyl ring attached to a phenylethanone backbone, makes it a versatile intermediate in organic synthesis. The presence of the methoxy group and the ketone functionality allows for a variety of chemical transformations, making it a valuable building block for more complex molecules, including potential pharmaceutical agents. This guide aims to provide a detailed technical overview of its synthesis and characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 33470-10-9[1] |

| Molecular Formula | C₁₅H₁₄O₂[2] |

| Molecular Weight | 226.27 g/mol [2] |

| Boiling Point | 357.3°C at 760 mmHg[2] |

| Density | 1.1 g/cm³[2] |

| Purity | ≥95% (commercial)[2] |

| Storage | Room temperature, dry and sealed[1][2] |

Synthesis of this compound

The most probable and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic substrate with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[3] For the synthesis of the target molecule, the likely route is the acylation of 2-methoxytoluene (o-methylanisole) with phenylacetyl chloride.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of this compound via Friedel-Crafts acylation.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[4][5]

Materials:

-

2-Methoxytoluene

-

Phenylacetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (CH₂Cl₂)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a calcium chloride drying tube

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube, suspend anhydrous aluminum chloride (1.1 equivalents) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the suspension to 0-5°C using an ice bath.

-

Addition of Acylating Agent: Dissolve phenylacetyl chloride (1.0 equivalent) in dry dichloromethane and add it to the dropping funnel. Add the solution dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature below 5°C.

-

Addition of Aromatic Substrate: After the addition of the acyl chloride is complete, add a solution of 2-methoxytoluene (1.0 equivalent) in dry dichloromethane dropwise over 20-30 minutes, keeping the temperature at 0-5°C.

-

Reaction: Allow the reaction mixture to stir at 0-5°C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.

-

Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.

Experimental Workflow

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

Characterization of this compound

Thorough characterization is crucial to confirm the identity and purity of the synthesized compound. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Predicted ¹H NMR Spectroscopic Data

Proton NMR spectroscopy provides information about the chemical environment of the hydrogen atoms in the molecule.

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.6 - 7.8 | dd | 1H | Ar-H (ortho to C=O) |

| ~ 7.2 - 7.5 | m | 6H | Ar-H |

| ~ 6.9 - 7.1 | m | 2H | Ar-H |

| ~ 4.2 | s | 2H | -CH₂- |

| ~ 3.9 | s | 3H | -OCH₃ |

Predicted ¹³C NMR Spectroscopic Data

Carbon-13 NMR spectroscopy provides information about the different types of carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O |

| ~ 158 | Ar-C (C-OCH₃) |

| ~ 135 | Ar-C |

| ~ 133 | Ar-C |

| ~ 130 | Ar-C |

| ~ 129 | Ar-C |

| ~ 128 | Ar-C |

| ~ 127 | Ar-C |

| ~ 121 | Ar-C |

| ~ 111 | Ar-C |

| ~ 55 | -OCH₃ |

| ~ 45 | -CH₂- |

Predicted IR Spectroscopic Data

Infrared spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 - 3030 | Medium | C-H stretch (aromatic) |

| ~ 2950 - 2850 | Medium | C-H stretch (aliphatic) |

| ~ 1680 | Strong | C=O stretch (aryl ketone) |

| ~ 1600, 1480 | Medium-Strong | C=C stretch (aromatic) |

| ~ 1250 | Strong | C-O stretch (aryl ether) |

| ~ 750 | Strong | C-H bend (ortho-disubstituted) |

Predicted Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data for this compound

| m/z | Possible Fragment |

| 226 | [M]⁺ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Applications and Future Perspectives

This compound serves as a valuable intermediate in organic synthesis. Its potential applications include:

-

Pharmaceutical Synthesis: As a building block for the synthesis of more complex molecules with potential biological activity. The methoxy and ketone functionalities offer sites for further chemical modification.

-

Materials Science: As a component in the synthesis of novel polymers or functional materials.

-

Photochemistry: The acetophenone moiety suggests potential applications as a photoinitiator in polymerization reactions, similar to related compounds.[2]

Further research into the reactivity and biological activity of this compound and its derivatives could open up new avenues in drug discovery and materials science.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. A robust synthetic protocol based on Friedel-Crafts acylation has been outlined, along with a comprehensive summary of its physicochemical properties and predicted spectroscopic data. This document serves as a valuable resource for researchers and professionals, facilitating further investigation and application of this versatile chemical compound.

References

In-Depth Technical Guide to 2'-Methoxy-2-phenylacetophenone (CAS No. 33470-10-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2'-Methoxy-2-phenylacetophenone, systematically named 1-(2-methoxyphenyl)-2-phenylethanone, is an aromatic ketone belonging to the deoxybenzoin class of compounds. Deoxybenzoins are recognized as valuable precursors in the synthesis of various biologically active molecules, including isoflavones.[1] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on data relevant to researchers in the fields of medicinal chemistry and drug development. The CAS number for this compound is 33470-10-9 .

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 33470-10-9 | |

| Molecular Formula | C₁₅H₁₄O₂ | |

| Molecular Weight | 226.27 g/mol | |

| Boiling Point | 202-204 °C at 16 Torr | |

| Density | 1.1 g/cm³ | |

| Appearance | Not specified (likely a solid or oil) |

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry methodologies. The most prominent and logical approaches are the Friedel-Crafts acylation and the Williamson ether synthesis.

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and versatile method for the formation of aryl ketones.[2][3] In the context of synthesizing 1-(2-methoxyphenyl)-2-phenylethanone, this would involve the reaction of 2-methoxyphenylacetyl chloride with benzene in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

Figure 1: Friedel-Crafts Acylation for the synthesis of this compound.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, suspend anhydrous aluminum chloride in a dry, inert solvent such as dichloromethane or carbon disulfide.

-

Addition of Reactants: Cool the suspension in an ice bath. Add a solution of 2-methoxyphenylacetyl chloride in the same solvent dropwise from the dropping funnel. After the addition is complete, add benzene to the reaction mixture.

-

Reaction: Allow the reaction mixture to stir at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Williamson Ether Synthesis

An alternative synthetic route is the Williamson ether synthesis, which is a well-established method for forming ethers.[4][5] This would involve the reaction of a phenoxide with an appropriate alkyl halide. For the synthesis of 1-(2-methoxyphenyl)-2-phenylethanone, this could be envisioned as the reaction of 2-hydroxy-2-phenylacetophenone with a methylating agent. However, a more plausible approach would be the reaction of 2-bromoacetophenone with the sodium salt of guaiacol (2-methoxyphenol).

Reaction Scheme:

Figure 2: Williamson Ether Synthesis approach for this compound.

Experimental Protocol (General Procedure):

-

Formation of Alkoxide: In a round-bottom flask, dissolve guaiacol in a suitable dry solvent such as dimethylformamide (DMF) or acetonitrile. Add a strong base, such as sodium hydride (NaH), to deprotonate the phenol and form the sodium guaiacolate in situ.

-

Nucleophilic Substitution: To the solution of the alkoxide, add 2-bromoacetophenone dropwise at room temperature.

-

Reaction: Heat the reaction mixture with stirring for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. However, based on the known spectra of closely related deoxybenzoin derivatives, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the two phenyl rings, the methylene protons, and the methoxy group protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | Doublet of doublets | 1H | Aromatic H (ortho to carbonyl) |

| ~ 6.9 - 7.5 | Multiplet | 8H | Aromatic H's |

| ~ 4.2 | Singlet | 2H | -CH₂- |

| ~ 3.9 | Singlet | 3H | -OCH₃ |

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 198 | C=O (Ketone) |

| ~ 157 | Aromatic C-OCH₃ |

| ~ 110 - 136 | Aromatic C's |

| ~ 55 | -OCH₃ |

| ~ 45 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Predicted Wavenumber (cm⁻¹) | Functional Group |

| ~ 3060 - 3030 | C-H stretch (aromatic) |

| ~ 2950 - 2850 | C-H stretch (aliphatic) |

| ~ 1685 | C=O stretch (aryl ketone) |

| ~ 1600, 1480 | C=C stretch (aromatic) |

| ~ 1250 | C-O stretch (aryl ether) |

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak and characteristic fragmentation patterns.

| m/z | Interpretation |

| 226 | [M]⁺ (Molecular ion) |

| 135 | [CH₃OC₆H₄CO]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Applications in Drug Development and Research

Deoxybenzoin derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. While specific studies on this compound are limited, the broader class of deoxybenzoins has been shown to exhibit a range of biological effects, suggesting potential avenues for research and development.

Potential Pharmacological Activities

-

Antioxidant and Tyrosinase Inhibitory Activity: Polyphenolic deoxybenzoins have demonstrated potent antioxidant and tyrosinase inhibitory effects, suggesting their potential use in treating conditions related to oxidative stress and in cosmetic applications for hyperpigmentation.[1]

-

Immunosuppressive Activity: Certain deoxybenzoin derivatives have been found to exhibit immunosuppressive properties by inducing apoptosis in activated lymph node cells, indicating their potential as novel immunosuppressive agents.[6]

-

Antimicrobial Activity: Various deoxybenzoin derivatives have shown promising antibacterial and antifungal activities.[7]

-

Anti-inflammatory and Anti-gout Activity: Benzoxazole deoxybenzoin oxime derivatives have been investigated as inhibitors of innate immune sensors and xanthine oxidase, suggesting their potential in the treatment of gout and other inflammatory conditions.[8]

The core deoxybenzoin scaffold of this compound makes it a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic applications.

Signaling Pathways

Currently, there is no specific information available in the scientific literature that directly links this compound to a particular signaling pathway. However, based on the activities of related deoxybenzoin derivatives, it is plausible that this compound or its derivatives could modulate pathways involved in inflammation (e.g., NF-κB signaling), oxidative stress response, and cell proliferation.[8] Further research is required to elucidate any specific molecular targets and signaling pathways affected by this compound.

Figure 3: Potential signaling pathways modulated by deoxybenzoin derivatives.

Conclusion

This compound (CAS No. 33470-10-9) is a deoxybenzoin derivative with potential applications in organic synthesis and medicinal chemistry. While specific biological data for this compound is limited, the known pharmacological activities of the deoxybenzoin class of molecules suggest that it could serve as a valuable building block for the development of new therapeutic agents. This technical guide provides a foundation of its chemical properties, synthetic routes, and predicted spectral data to aid researchers in their future investigations of this compound. Further studies are warranted to fully explore its biological potential and to elucidate its mechanism of action at the molecular level.

References

- 1. Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Friedel-Crafts Acylation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Photoinitiation Mechanism of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely utilized photoinitiator, plays a crucial role in various light-induced polymerization processes. Its efficacy stems from its high quantum yield for photocleavage, leading to the generation of reactive radical species that initiate polymerization. This technical guide provides a comprehensive overview of the photoinitiation mechanism of DMPA, detailing the primary photochemical events, subsequent radical reactions, and the experimental methodologies employed to elucidate these processes. Quantitative photophysical and kinetic data are summarized, and key experimental workflows and reaction pathways are visualized to offer a clear and in-depth understanding for researchers in the fields of polymer chemistry, materials science, and drug development.

Core Photoinitiation Mechanism

The photoinitiation process of DMPA is predominantly governed by a Norrish Type I cleavage reaction upon absorption of ultraviolet (UV) radiation. This process can be broken down into the following key steps:

-

Photoexcitation: DMPA absorbs a photon of UV light, typically in the range of 300-380 nm, which promotes the molecule from its ground state (S₀) to an excited singlet state (S₁).

-

Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

-

α-Cleavage (Norrish Type I): The molecule in the triplet state undergoes homolytic cleavage of the carbon-carbon bond alpha to the carbonyl group. This is the primary radical-generating step.

-

Radical Formation: The α-cleavage results in the formation of two primary radical species: a benzoyl radical and a dimethoxybenzyl radical .[1][2]

-

Secondary Fragmentation: The dimethoxybenzyl radical can undergo further fragmentation, particularly at higher temperatures or upon further photoexcitation, to yield a methyl radical and methyl benzoate.[3]

-

Initiation of Polymerization: The highly reactive benzoyl and methyl radicals are the primary species responsible for initiating the polymerization of monomers, such as acrylates and methacrylates, by adding to the monomer double bond.[4][5]

The overall photoinitiation mechanism is depicted in the following signaling pathway diagram:

Quantitative Data

The efficiency and kinetics of the photoinitiation process are characterized by several key parameters. The following table summarizes the available quantitative data for DMPA.

| Parameter | Value | Conditions | Reference(s) |

| Molar Extinction Coefficient (ε) | ~180 M⁻¹cm⁻¹ | at 345 nm in Acetonitrile | N/A |

| ~265 L mol⁻¹cm⁻¹ | at 365 nm in Methacrylate Monomers | N/A | |

| Quantum Yield of α-Cleavage (Φ) | ~1.0 | at 365 nm | [6] |

| Triplet Lifetime (τ_T) | Very short | - | [1] |

| Rate Constant for α-Cleavage (k_cleavage) | Very fast from the triplet state | - | [1] |

Note: The exact values for some parameters can be solvent and temperature-dependent. Further research is recommended for specific application conditions.

Experimental Protocols

The elucidation of the photoinitiation mechanism of DMPA relies on sophisticated experimental techniques capable of detecting and characterizing transient species with high temporal resolution.

Laser Flash Photolysis (LFP)

Laser flash photolysis is a powerful technique to study the transient species generated upon photoexcitation of DMPA.

Methodology:

-

Sample Preparation: A solution of DMPA in a suitable solvent (e.g., acetonitrile, benzene, or the monomer of interest) is prepared. The concentration is typically in the range of 10⁻³ to 10⁻⁵ M. The solution is deoxygenated by purging with an inert gas (e.g., nitrogen or argon) to prevent quenching of the excited states and radical scavenging by oxygen.

-

Excitation: The sample is excited by a short, high-energy laser pulse. A common choice is a Nd:YAG laser, often using its third (355 nm) or fourth (266 nm) harmonic, which overlaps with the absorption spectrum of DMPA. The pulse duration is typically in the nanosecond or picosecond range.

-

Monitoring: A second, weaker light source (a probe beam from a xenon lamp or another laser) is passed through the sample at a right angle to the excitation laser. The probe beam's wavelength can be varied to record the absorption of the transient species.

-

Detection and Analysis: The change in the intensity of the probe beam after passing through the sample is monitored by a fast detector, such as a photomultiplier tube or a CCD camera, connected to an oscilloscope. This allows for the time-resolved measurement of the transient absorption spectrum. By analyzing the decay kinetics of the transient signals at different wavelengths, the lifetimes of the excited states and the rate constants of the radical reactions can be determined.

Electron Spin Resonance (ESR) Spectroscopy with Spin Trapping

ESR spectroscopy is used to detect and identify the free radicals generated during the photolysis of DMPA. Due to the short lifetime of the primary radicals, a technique called spin trapping is employed.

Methodology:

-

Sample Preparation: A solution containing DMPA and a spin trap in a suitable solvent is prepared. Commonly used spin traps for carbon-centered radicals include phenyl-N-tert-butylnitrone (PBN) and 5,5-dimethyl-1-pyrroline N-oxide (DMPO).[7] The concentration of DMPA is typically in the millimolar range, while the spin trap is used in excess. The solution is placed in a quartz ESR tube.

-

In-situ Photolysis: The sample within the ESR cavity is irradiated with a UV light source (e.g., a high-pressure mercury lamp with appropriate filters) to initiate the photolysis of DMPA.

-

Radical Trapping: The short-lived benzoyl and dimethoxybenzyl radicals react with the spin trap to form more stable nitroxide spin adducts.

-

ESR Detection: The ESR spectrometer detects the paramagnetic spin adducts. The resulting ESR spectrum provides information about the structure of the trapped radical through the analysis of the hyperfine coupling constants (hfcs). The g-factor and the hfcs of the nitrogen and hydrogen nuclei of the spin adduct are characteristic of the trapped radical, allowing for its identification.

-

Spectral Simulation: The experimental ESR spectra are often simulated to confirm the identity of the spin adducts and to obtain accurate hyperfine coupling constants. For the PBN spin adduct of the benzoyl radical, typical hyperfine coupling constants are a_N ≈ 14.1 G and a_H ≈ 2.1 G in tert-butylbenzene.[7]

Experimental and Logical Workflow

The investigation of a photoinitiator like DMPA follows a structured workflow to characterize its photochemical behavior and efficiency.

Conclusion

The photoinitiation mechanism of 2,2-dimethoxy-2-phenylacetophenone is a well-established process centered around the efficient Norrish Type I cleavage of the molecule from its excited triplet state. This cleavage generates highly reactive benzoyl and dimethoxybenzyl radicals, which are the key species for initiating free-radical polymerization. The high quantum yield of this process makes DMPA a highly effective photoinitiator for a wide range of applications. The combination of steady-state and time-resolved spectroscopic techniques, such as laser flash photolysis and ESR spin trapping, has been instrumental in elucidating the intricate details of this mechanism, providing valuable quantitative data for the optimization of photopolymerization processes in various industrial and research settings. This guide provides a foundational understanding for professionals seeking to leverage the capabilities of DMPA in their work.

References

- 1. radtech.org [radtech.org]

- 2. researchgate.net [researchgate.net]

- 3. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 5. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

In-Depth Technical Guide: UV Absorption Spectrum of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ultraviolet (UV) absorption characteristics of the photoinitiator 2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA or Irgacure 651. This document details its spectral properties, the experimental protocol for its measurement, and the underlying mechanism of photoinitiation.

Core Concepts: Photoinitiation

2,2-Dimethoxy-2-phenylacetophenone is a Type I photoinitiator. Upon absorption of UV radiation, the molecule undergoes a unimolecular bond cleavage to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in a formulation, leading to the curing of inks, coatings, and adhesives. The efficiency of this process is critically dependent on the overlap between the emission spectrum of the UV light source and the absorption spectrum of the photoinitiator.

UV Absorption Data

The UV absorption profile of 2,2-Dimethoxy-2-phenylacetophenone is characterized by strong absorption in the UV-A region. The key quantitative data for its absorption spectrum in acetonitrile are summarized below.

| Parameter | Value | Solvent | Reference |

| Maximum Absorption Wavelength (λmax) | ~250 nm and ~340 nm | Acetonitrile | [1] |

| Molar Absorption Coefficient (ε) at 365 nm | 265 L mol⁻¹ cm⁻¹ | Acetonitrile |

Note: The provided spectrum image in the source shows two main absorption bands. The precise λmax and corresponding molar absorptivity for the ~250 nm peak were not explicitly stated in the text.

Experimental Protocol: UV-Vis Spectroscopy

The following protocol outlines the methodology for determining the UV absorption spectrum of 2,2-Dimethoxy-2-phenylacetophenone.

1. Materials and Reagents:

-

2,2-Dimethoxy-2-phenylacetophenone (DMPA), 99% purity

-

Acetonitrile (spectrophotometric grade)

-

Volumetric flasks

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer (e.g., Shimadzu 1601 PC or Perkin Elmer UV/Vis Lambda 2)

2. Sample Preparation:

-

Prepare a stock solution of DMPA in acetonitrile. For example, a 1.0 x 10⁻⁴ M solution can be prepared by dissolving the appropriate mass of DMPA in a volumetric flask with acetonitrile.

-

Ensure the DMPA is completely dissolved. Sonication may be used to aid dissolution.

3. Instrumentation Setup:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes to ensure a stable output.

-

Set the desired wavelength range for the scan (e.g., 200-450 nm).

4. Baseline Correction:

-

Fill a quartz cuvette with the blank solvent (acetonitrile).

-

Place the cuvette in the spectrophotometer and perform a baseline correction. This will subtract the absorbance of the solvent and the cuvette from the subsequent sample measurements.

5. Sample Measurement:

-

Rinse a quartz cuvette with a small amount of the DMPA solution and then fill it with the solution.

-

Place the sample cuvette in the spectrophotometer.

-

Initiate the scan to record the UV absorption spectrum of the DMPA solution.

6. Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Determine the absorbance value at λmax.

-

If the molar absorptivity (ε) is to be calculated, use the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette (typically 1 cm), and c is the molar concentration of the solution.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV absorption spectrum of DMPA.

Caption: Workflow for UV-Vis analysis of DMPA.

Mechanism of Photoinitiation

The photolysis of 2,2-Dimethoxy-2-phenylacetophenone upon UV irradiation is a critical step in its function as a photoinitiator. The process can be visualized as follows:

Caption: Photo-cleavage and radical formation of DMPA.

References

The Solubility Profile of 2,2-Dimethoxy-2-phenylacetophenone in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 2,2-Dimethoxy-2-phenylacetophenone (DMPA), a widely used photoinitiator in various industrial and research applications. A thorough understanding of its solubility is critical for formulation development, reaction optimization, and ensuring homogeneity in polymerizable systems. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and a visualization of the compound's primary mechanism of action.

Core Topic: Solubility of 2,2-Dimethoxy-2-phenylacetophenone

2,2-Dimethoxy-2-phenylacetophenone, also known as Benzil Dimethyl Ketal, is a white to off-white crystalline solid. Its solubility is a key physical property influencing its application in areas such as UV-curable coatings, inks, adhesives, and in the preparation of acrylate polymers.[1][2] The molecule's structure, featuring both aromatic rings and ether groups, dictates its solubility behavior in various organic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for 2,2-Dimethoxy-2-phenylacetophenone in a range of common organic solvents. The data is presented to facilitate easy comparison for formulation and experimental design purposes.

| Solvent | Solubility ( g/100g of solvent) at 20°C | Solubility (mg/mL) | Notes |

| Acetone | > 50[3] | - | Highly soluble. |

| Methanol | 41[3] | - | Soluble. |

| Styrene | > 50[3] | - | Highly soluble. |

| Butyl Acetate | > 50[3] | - | Highly soluble. |

| Methylene Chloride | - | 20[4][5][6] | Soluble. |

| Ethyl Acetate | Soluble[1][2][7] | - | Qualitative data indicates good solubility. |

| Isopropanol | Soluble in hot isopropanol[1][2][7] | - | Solubility increases with temperature. |

| Water | Insoluble[1][2][7] | 66.32 mg/L at 25°C[6] | Very poorly soluble in aqueous solutions. |

It is important to note that solubility can be influenced by factors such as temperature and the purity of both the solute and the solvent. For applications requiring precise concentrations, it is recommended to experimentally verify solubility under the specific conditions of use.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for many scientific and industrial processes. The following are detailed methodologies for two common experimental protocols for determining the solubility of a solid compound like 2,2-Dimethoxy-2-phenylacetophenone in an organic solvent.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining solubility. It involves preparing a saturated solution, separating the dissolved solute from the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

-

Preparation of a Saturated Solution:

-

An excess amount of 2,2-Dimethoxy-2-phenylacetophenone is added to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

The mixture is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for this purpose.

-

-

Separation of Undissolved Solute:

-

Once equilibrium is reached, the undissolved solid is allowed to settle.

-

A known volume of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated pipette, ensuring that no solid particles are transferred.

-

Alternatively, the saturated solution can be filtered through a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to remove any undissolved solid.

-

-

Solvent Evaporation and Mass Determination:

-

The accurately measured volume of the saturated solution is transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

The solvent is carefully evaporated under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, the container with the solid residue is cooled to room temperature in a desiccator and then weighed.

-

The process of heating, cooling, and weighing is repeated until a constant mass is obtained.

-

-

Calculation of Solubility:

-

The mass of the dissolved 2,2-Dimethoxy-2-phenylacetophenone is calculated by subtracting the initial mass of the empty container from the final constant mass.

-

The solubility is then expressed as the mass of the solute per unit volume (e.g., g/L or mg/mL) or per unit mass (e.g., g/100g ) of the solvent.

-

UV-Visible Spectrophotometry Method

UV-Visible spectrophotometry is a sensitive and accurate method for determining the concentration of a solute that absorbs ultraviolet or visible light. This method is particularly useful for compounds with a strong chromophore, such as 2,2-Dimethoxy-2-phenylacetophenone.

Methodology:

-

Preparation of a Calibration Curve:

-

A series of standard solutions of 2,2-Dimethoxy-2-phenylacetophenone of known concentrations are prepared in the chosen organic solvent.

-

The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. The solvent used for the standards should be the same as the one in which the solubility is being determined, and it should be used as the blank.

-

A calibration curve is constructed by plotting the absorbance values against the corresponding concentrations. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation of a Saturated Solution:

-

A saturated solution of 2,2-Dimethoxy-2-phenylacetophenone is prepared in the same manner as described in the gravimetric method (Step 1).

-

-

Sample Preparation and Analysis:

-

After reaching equilibrium, the saturated solution is filtered to remove any undissolved solid.

-

The clear filtrate is then diluted with a known volume of the solvent to bring its concentration within the linear range of the calibration curve. The dilution factor must be accurately recorded.

-

The absorbance of the diluted solution is measured at the λmax.

-

-

Calculation of Solubility:

-

The concentration of the diluted solution is determined from the calibration curve using its measured absorbance.

-

The concentration of the original saturated solution is then calculated by multiplying the concentration of the diluted solution by the dilution factor.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mol/L, g/L, or mg/mL).

-

Mandatory Visualization: Photoinitiation Mechanism

2,2-Dimethoxy-2-phenylacetophenone is a Type I photoinitiator. Upon exposure to ultraviolet (UV) radiation, it undergoes a homolytic cleavage, also known as an alpha-cleavage, to generate two free radicals.[8] These radicals are the active species that initiate the polymerization of monomers, such as acrylates. The following diagram illustrates this fundamental process.

This guide serves as a comprehensive resource for understanding the solubility characteristics of 2,2-Dimethoxy-2-phenylacetophenone. The provided data and protocols are intended to assist researchers and professionals in the effective use of this important photoinitiator in their respective fields.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 3. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]

- 4. chembk.com [chembk.com]

- 5. Page loading... [guidechem.com]

- 6. Cas 24650-42-8,2,2-Dimethoxy-2-phenylacetophenone | lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. researchgate.net [researchgate.net]

Thermal stability and decomposition of 2,2-Dimethoxy-2-phenylacetophenone

An In-Depth Technical Guide to the Thermal Stability and Decomposition of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

Introduction

2,2-Dimethoxy-2-phenylacetophenone, commonly known as DMPA or by trade names such as Irgacure 651, is a highly efficient free-radical photoinitiator.[1][2] It is widely utilized in industrial applications, particularly for initiating radical polymerization in UV curing systems for inks, coatings, and adhesives.[1][3] Its primary function relies on its ability to undergo photocleavage to produce free radicals upon exposure to UV light.[4][5] While its photochemical properties are extensively studied, understanding its thermal stability and decomposition pathways is critical for ensuring safe handling, storage, and processing, as well as for predicting its behavior in various thermal environments.

This technical guide provides a comprehensive overview of the thermal stability and decomposition of DMPA, intended for researchers, scientists, and professionals in drug development and material science.

Thermal Stability and Physical Properties

DMPA is a white to pale yellow crystalline powder that is stable under normal storage conditions, though it is sensitive to light and incompatible with strong acids and strong oxidizing agents.[1][6][7] Its stability is a key factor in its storage and handling, typically requiring a cool, dry, dark, and well-ventilated environment.[1][7]

Quantitative physical and thermal data for DMPA are summarized in the table below. The melting point is a key indicator of purity and the upper limit for solid-state stability. Thermal decomposition can lead to the release of irritating gases and vapors, with primary combustion products being carbon monoxide and carbon dioxide.[7]

| Property | Value | Citations |

| Molecular Formula | C₁₆H₁₆O₃ | [1][7] |

| Molecular Weight | 256.3 g/mol | [1][7] |

| Appearance | White to pale yellow crystalline powder | [1][3] |

| Melting Point | 67-70 °C (153-158 °F) | [1][6] |

| Boiling Point | 169 °C at 7 mmHg | [1] |

| Flash Point | 190 °C (374 °F) | [6] |

| Solubility | Soluble in acetone, ethyl acetate, hot methanol. Insoluble in water. | [1] |

| Stability | Stable under normal conditions; light-sensitive. Incompatible with strong acids and oxidizing agents. | [6][7] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂) | [7] |

Thermal Decomposition Pathway

While DMPA is primarily known as a photoinitiator, its decomposition can also be induced by thermal energy. The decomposition mechanism is centered around the cleavage of the C-C bond between the carbonyl group and the quaternary carbon, a process known as α-cleavage or Norrish Type I reaction. This cleavage generates two primary radical species: a benzoyl radical and an α,α-dimethoxybenzyl radical.[4][5][8]

The photochemistry of DMPA is noted to be strongly influenced by both thermal and photochemical fragmentations of the resulting α,α-dimethoxybenzyl radical.[5] This indicates a close relationship between the light-induced and heat-induced decomposition pathways. The benzoyl radical is typically the active species that initiates polymerization.[4]

Further decomposition of these primary radicals can occur, leading to a variety of secondary products. For instance, the α,α-dimethoxybenzyl radical can undergo further fragmentation. The final stable products from these radical interactions, especially under combustion conditions, include CO and CO₂.[7]

Experimental Protocols for Thermal Analysis

The thermal stability of DMPA is primarily evaluated using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and thermal transitions as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[9][10] It is used to determine decomposition temperatures, quantify mass loss at different stages, and study the overall thermal stability of a material.[9]

Detailed Methodology:

-

Instrument Preparation: A thermogravimetric analyzer is calibrated for temperature and mass.

-

Sample Preparation: A small, representative sample of DMPA (typically 4-7 mg) is accurately weighed and placed into a TGA pan (e.g., platinum or alumina).[11]

-

Experimental Conditions:

-

Purge Gas: The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 30 mL/min) to prevent oxidative degradation.[11] An oxygen-rich atmosphere can be used to simulate combustion.[10]

-

Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 900 °C) at a constant linear heating rate (e.g., 10 °C/min).[11]

-

-

Data Acquisition: The instrument records the sample's mass as a function of temperature and time.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to identify the onset temperature of decomposition (where significant mass loss begins) and the temperatures of maximum decomposition rates (from the derivative thermogravimetry, DTG, curve).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and an inert reference as they are subjected to a controlled temperature program.[12] It is used to detect thermal transitions such as melting, crystallization, and glass transitions.[13] For DMPA, it provides an accurate melting point and can reveal exothermic or endothermic decomposition events.

Detailed Methodology:

-

Instrument Preparation: A DSC instrument is calibrated using standard materials with known melting points and enthalpies.

-

Sample Preparation: A small amount of DMPA (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Experimental Conditions:

-

Purge Gas: A consistent inert atmosphere is maintained using a purge gas like nitrogen.

-

Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 K/min) through a temperature range that includes the expected melting and decomposition points.

-

-

Data Acquisition: The differential heat flow to the sample is recorded as a function of temperature.

-

Data Analysis: The resulting thermogram is analyzed. An endothermic peak indicates melting, providing the melting temperature (Tₘ). Exothermic peaks can indicate decomposition or curing reactions.

General Experimental Workflow

The characterization of a material's thermal properties follows a logical progression from initial analysis to detailed investigation of its decomposition products. The workflow ensures a comprehensive understanding of the material's behavior under thermal stress.

References

- 1. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 3. echemi.com [echemi.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 6. chembk.com [chembk.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. resolvemass.ca [resolvemass.ca]

- 10. m.youtube.com [m.youtube.com]

- 11. Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iomcworld.org [iomcworld.org]

- 13. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Data of 2,2-Dimethoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,2-Dimethoxy-2-phenylacetophenone, a widely used photoinitiator in polymer chemistry and organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for 2,2-Dimethoxy-2-phenylacetophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides insight into the electronic environment of the hydrogen atoms in a molecule. The spectrum of 2,2-Dimethoxy-2-phenylacetophenone is characterized by signals corresponding to the aromatic protons of the two phenyl rings and the methoxy groups.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.20 - 7.80 | Multiplet | 10H | Aromatic Protons (C₆H₅) |

| ~ 3.25 | Singlet | 6H | Methoxy Protons (-OCH₃) |

Note: The exact chemical shifts of the aromatic protons can vary depending on the solvent and the concentration of the sample. The multiplet arises from the complex spin-spin coupling of the protons on the two different phenyl rings.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The key signals in the ¹³C NMR spectrum of 2,2-Dimethoxy-2-phenylacetophenone are attributed to the carbonyl carbon, the aromatic carbons, the quaternary carbon, and the methoxy carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~ 195 | Carbonyl Carbon (C=O) |

| ~ 128 - 135 | Aromatic Carbons (C₆H₅) |

| ~ 104 | Quaternary Carbon (C(OCH₃)₂) |

| ~ 50 | Methoxy Carbons (-OCH₃) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2,2-Dimethoxy-2-phenylacetophenone shows characteristic absorption bands for the carbonyl group, aromatic C-H bonds, and C-O bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3060 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch (Methoxy) |

| ~ 1680 | Strong | Carbonyl (C=O) Stretch |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C Bending |

| ~ 1270, 1100 | Strong | C-O Stretch (Ether) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments upon ionization. The mass spectrum of 2,2-Dimethoxy-2-phenylacetophenone is characterized by a molecular ion peak and several key fragment ions.[1]

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Assignment |

| 256 | ~10 | Molecular Ion [M]⁺ |

| 151 | 100 | [C₆H₅C(OCH₃)₂]⁺ |

| 105 | ~32 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | ~21 | [C₆H₅]⁺ (Phenyl cation) |

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a solid organic compound like 2,2-Dimethoxy-2-phenylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Accurately weigh 5-10 mg of 2,2-Dimethoxy-2-phenylacetophenone.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typically, a sufficient number of scans are averaged to obtain a good signal-to-noise ratio.

-

For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance the signal of the carbon nuclei. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of 2,2-Dimethoxy-2-phenylacetophenone with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a small amount of the mixture into a pellet press.

-

Apply pressure to form a thin, transparent or translucent KBr pellet.

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample over a typical range of 4000-400 cm⁻¹. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Preparation (for GC-MS):

-

Prepare a dilute solution of 2,2-Dimethoxy-2-phenylacetophenone in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the gas chromatograph (GC) inlet.

-

The sample is vaporized and separated on the GC column based on its volatility and interaction with the stationary phase.

-

As the compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

In the ion source (commonly using Electron Ionization - EI), the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.

-

The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow of using different spectroscopic techniques to elucidate the structure of 2,2-Dimethoxy-2-phenylacetophenone.

References

The Dawn of Light-Induced Polymerization: An In-depth Guide to the Early Research and Discovery of Phenylacetophenone Photoinitiators

For Immediate Release

This technical guide delves into the foundational research that established phenylacetophenone and its derivatives as a cornerstone class of photoinitiators for radical polymerization. We explore the seminal discoveries, early experimental methodologies, and the quantitative data that illuminated the path for advancements in photopolymerization, a technology now central to numerous industries, including materials science, electronics, and medicine. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the origins and core principles of Norrish Type I photoinitiation.

Introduction: The Spark of Discovery

The journey into light-induced polymerization was significantly advanced by the understanding and application of molecules that could absorb light energy and decompose into reactive species. Phenylacetophenone derivatives, particularly benzoin and its ethers, emerged as highly efficient sources of free radicals. These compounds belong to the class of Norrish Type I photoinitiators, which undergo a characteristic α-cleavage upon photoexcitation to generate two radical fragments, both capable of initiating polymerization.[1][2] This direct and efficient mechanism positioned them as ideal candidates for the rapidly growing field of UV curing.

The Core Mechanism: Norrish Type I α-Cleavage

The defining characteristic of phenylacetophenone photoinitiators is their photochemical reaction pathway. Upon absorbing ultraviolet (UV) light, the molecule is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. From either of these excited states, the crucial event occurs: the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position). This process, known as Norrish Type I cleavage, results in the formation of a benzoyl radical and a substituted benzyl radical.[2]

Caption: Figure 1: Norrish Type I Cleavage of a Phenylacetophenone.

Seminal Early Investigations and Quantitative Data

One of the most comprehensive early studies into the photochemical behavior of these compounds was conducted by F.D. Lewis and colleagues in 1975.[2] Their work systematically investigated the α-cleavage of benzoin and its derivatives, providing crucial quantitative data on their efficiency. The primary measure of this efficiency is the quantum yield (Φ), which represents the fraction of absorbed photons that result in the cleavage event.

The following table summarizes key quantitative data from this and other early studies, highlighting the influence of molecular structure on the quantum yield of α-cleavage.

| Photoinitiator | Solvent | Quantum Yield (Φ) of α-Cleavage | Reference(s) |

| Benzoin | Benzene | 0.35 | [3] |

| Benzoin Methyl Ether | Benzene | 0.31 | [2] |

| Benzoin Ethyl Ether | Benzene | 0.33 | [2] |

| Benzoin Isopropyl Ether | Benzene | 0.30 | [2] |

| Deoxybenzoin | Benzene | 0.25 | [2] |

| 3',5'-Dimethoxybenzoin | Acetonitrile | 0.54 | [3] |

| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | Acetonitrile | Not specified in early papers | - |

Table 1: Quantum Yields of α-Cleavage for Phenylacetophenone Derivatives from Early Studies.

Key Experimental Protocols from Foundational Research

To provide a practical understanding of the early research, this section details the methodologies employed in the seminal studies.

Synthesis of 2,2-Dimethoxy-2-phenylacetophenone (DMPA)

A notable early synthesis of DMPA was reported by Zhang Baolin and colleagues in 1984.[4] While this method was later refined to improve yield and reduce waste, it provides a clear example of the chemical transformations used.

Caption: Figure 2: Workflow for an Early Synthesis of DMPA.

Methodology:

-

Reactants: The synthesis utilized benzil, dimethyl sulfate, and sodium methoxide as the primary raw materials.[4]

-

Reaction Conditions: The specific solvent systems and reaction temperatures were often varied, but the fundamental reaction involves the methylation of the benzoin intermediate formed from benzil.

-

Workup and Purification: The reaction mixture was typically subjected to an aqueous workup to remove inorganic byproducts. The crude product was then purified, often by recrystallization, to yield the final white crystalline DMPA.[4]

-

Yield: The reported yield for this particular early method was approximately 55%.[4]

Determination of Photochemical Quantum Yields

The 1975 study by F.D. Lewis et al. provides a clear protocol for measuring the quantum yield of α-cleavage.[2]

Methodology:

-

Sample Preparation: Solutions of the phenylacetophenone derivative (e.g., benzoin methyl ether) and a chemical actinometer (a substance with a known quantum yield, such as valerophenone) were prepared in a suitable solvent (e.g., benzene).

-

Irradiation: The samples were irradiated in parallel using a light source with a specific wavelength (e.g., 313 nm from a medium-pressure mercury lamp isolated by a chemical filter).

-

Analysis: The disappearance of the starting material and the formation of photoproducts were quantified using gas chromatography (GC).

-

Calculation: The quantum yield of the sample was calculated by comparing its rate of reaction to that of the actinometer, according to the following relationship: Φ_sample = Φ_actinometer * (Rate_sample / Rate_actinometer)

Conclusion and Forward Outlook

The early research into phenylacetophenone photoinitiators, exemplified by the foundational work on benzoin ethers and the systematic quantification of their photochemical efficiencies, laid the critical groundwork for the field of photopolymerization. These initial studies not only identified a highly effective class of initiators but also established the experimental and theoretical frameworks for evaluating their performance. The principles uncovered in these early discoveries continue to inform the design and application of modern photoinitiating systems, demonstrating the enduring legacy of this pioneering research.

References

Chemical structure and IUPAC name of 2,2-Dimethoxy-2-phenylacetophenone

An In-depth Technical Guide to 2,2-Dimethoxy-2-phenylacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,2-Dimethoxy-2-phenylacetophenone, a widely used photoinitiator. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis.

Chemical Structure and Nomenclature

2,2-Dimethoxy-2-phenylacetophenone is an organic compound that is a derivative of acetophenone.[1] Its structure features a central carbonyl group bonded to a phenyl ring and a carbon atom substituted with two methoxy groups and a phenyl ring.

IUPAC Name: 2,2-dimethoxy-1,2-diphenylethanone[2][3][4][5]

Synonyms: Benzil dimethyl ketal, Irgacure 651, DMPA[2][5][6]

CAS Number: 24650-42-8[2][3][4]

Caption: Logical relationships of 2,2-Dimethoxy-2-phenylacetophenone.

Physicochemical Properties

2,2-Dimethoxy-2-phenylacetophenone is a white to off-white crystalline solid at room temperature.[1] It is stable but sensitive to light and incompatible with strong acids and oxidizing agents.[1][7]

| Property | Value |

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.30 g/mol [2] |

| Melting Point | 67-70 °C[7][8][9] |

| Boiling Point | 169 °C at 7 mmHg[8] |

| Density | 1.1320 g/cm³ (estimate)[8] |

| Water Solubility | 66.32 mg/L at 25 °C[8] |

| Vapor Pressure | 0.002 Pa at 25 °C[8][9] |

| LogP | 2.95 at 25 °C[8] |

Spectroscopic Data

| Spectroscopy | Data |

| ¹H NMR | Spectra are available for this compound.[10] |

| ¹³C NMR | Spectral data has been reported.[11] |

| Infrared (IR) | Conforms to the expected spectrum.[4][12] |

| Mass Spectrometry (MS) | Spectral data is available.[2] |

Applications

The primary application of 2,2-Dimethoxy-2-phenylacetophenone is as a photoinitiator for radical polymerization.[1][5] Upon exposure to UV light, it undergoes cleavage to form free radicals that initiate polymerization. It is widely used in UV-curable inks, coatings, and adhesives.[1][9]

Caption: Photoinitiation mechanism of 2,2-Dimethoxy-2-phenylacetophenone.

Experimental Protocols: Synthesis

Several methods for the synthesis of 2,2-Dimethoxy-2-phenylacetophenone have been reported. Below are two detailed protocols.

Synthesis from Benzil and Dimethyl Sulfate

This method involves the reaction of benzil with dimethyl sulfate and an alkali metal methylate in a nonpolar organic solvent.[13]

Materials:

-

Benzil

-

Dimethyl sulfate

-

Sodium methylate (powder)

-

Xylene

-

Polyethylene glycol (PEG-1000)

-

Diglyme

Procedure:

-

To 525 ml of xylene, add 92 g of benzil, 71.5 g of dimethyl sulfate, 0.35 g of polyethylene glycol (PEG-1000), and 6 g of diglyme.[13]

-

Stir the mixture thoroughly at room temperature.[13]

-

Add 33.6 g of powdered sodium methylate in several portions over 4 hours, maintaining the reaction temperature at 20-25 °C.[13]

-

After the addition is complete, continue stirring for an additional 2-3 hours.

-

Monitor the reaction by a suitable method (e.g., TLC or GC) until completion.

-

Upon completion, the product can be isolated and purified by crystallization.

A reported yield for this method is 88.2% with a purity of 99.9%.[13]

Caption: Experimental workflow for the synthesis of 2,2-Dimethoxy-2-phenylacetophenone.

Synthesis from Benzil and Methanol

This alternative method avoids the use of the highly toxic dimethyl sulfate.[14]

Materials:

-

Benzil

-

Methanol

-

An organic solvent (e.g., diethyl ether)

-

A water-absorbing agent

-

Hydrogen chloride gas

Procedure:

-

Mix benzil, methanol, and another organic solvent such as diethyl ether.[14]

-

Add a water-absorbing agent to the mixture.[14]

-

Pass hydrogen chloride gas through the stirred mixture.[14]

-

After the reaction is complete, cool the reaction solution to induce crystallization of the crude product.[14]

-

Recrystallize the crude product to obtain the purified 2,2-Dimethoxy-2-phenylacetophenone.[14]

Safety and Handling

2,2-Dimethoxy-2-phenylacetophenone may cause skin irritation and sensitization.[2][6] It can also cause photosensitivity, leading to allergic reactions upon exposure to light.[2][6] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound. Store in a cool, dark, and dry place.[1][8]

References

- 1. Page loading... [guidechem.com]

- 2. 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. 2,2-Dimethoxy-2-phenylacetophenone, 99% 50 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,2-Dimethoxy-2-phenylacetophenone - Wikipedia [en.wikipedia.org]

- 6. 2,2-Dimethoxy-2-phenylacetophenone - Hazardous Agents | Haz-Map [haz-map.com]

- 7. 2,2-Dimethoxy-2-phenylacetophenone | 24650-42-8 [chemicalbook.com]

- 8. sfdchem.com [sfdchem.com]

- 9. 2,2-dimethoxy-2-phenylacetophenone CAS No. 24650-42-8 | Tintoll [uvabsorber.com]

- 10. 2,2-Dimethoxy-2-phenylacetophenone(24650-42-8) 1H NMR spectrum [chemicalbook.com]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. US5081307A - Process for preparing 2,2-dimethoxy-2-phenylacetophenone - Google Patents [patents.google.com]

- 14. Page loading... [wap.guidechem.com]

Methodological & Application

Application Notes and Protocols for 2,2-Dimethoxy-2-phenylacetophenone (DMPA) in Photopolymerization